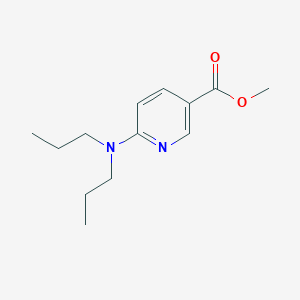

Methyl 6-(dipropylamino)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-(dipropylamino)nicotinate is a chemical compound that belongs to the class of nicotinic acid esters It is structurally characterized by a nicotinic acid core with a methyl ester group and a dipropylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(dipropylamino)nicotinate typically involves the esterification of 6-methylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting methyl 6-methylnicotinate is then subjected to a substitution reaction with dipropylamine to introduce the dipropylamino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(dipropylamino)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dipropylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 6-(dipropylamino)nicotinate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with nicotinic receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurodegenerative diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 6-(dipropylamino)nicotinate involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation of downstream signaling pathways. This interaction can result in various physiological effects, including modulation of neurotransmitter release and changes in cellular activity.

Comparison with Similar Compounds

Similar Compounds

Methyl nicotinate: A simpler ester of nicotinic acid without the dipropylamino group.

Nicotinic acid: The parent compound without any ester or amino substitutions.

Methyl 6-methylnicotinate: Similar structure but lacks the dipropylamino group.

Uniqueness

Methyl 6-(dipropylamino)nicotinate is unique due to the presence of the dipropylamino group, which imparts distinct chemical and biological properties. This substitution enhances its potential interactions with biological targets and increases its versatility in synthetic applications.

Biological Activity

Methyl 6-(dipropylamino)nicotinate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a dipropylamino group at the 6-position. This modification is believed to enhance its lipophilicity and biological activity. The compound's molecular formula is C13H18N2O2, and it exhibits properties typical of nicotinic derivatives, such as interaction with nicotinic acetylcholine receptors (nAChRs).

Biological Activities

1. Enzyme Inhibition:

Recent studies have shown that this compound exhibits significant inhibitory activity against various enzymes. Notably, it has been tested for its ability to inhibit 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), an enzyme implicated in metabolic disorders. In scintillation proximity assays, compounds similar to this compound displayed IC50 values in the low nanomolar range, indicating potent inhibitory effects .

2. Antitumor Activity:

Research has highlighted the antitumor potential of this compound. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential anticancer agent. The mechanism involves the activation of caspases and the modulation of apoptotic pathways .

3. Anti-inflammatory Effects:

The compound has also been evaluated for anti-inflammatory properties. In vivo studies indicated that this compound can reduce inflammation markers in animal models, potentially through the inhibition of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction: The compound interacts with nAChRs, which are known to play a role in neurotransmission and inflammation.

- Enzyme Modulation: By inhibiting key enzymes such as 11β-HSD1, it influences steroid metabolism and glucose homeostasis.

- Cell Signaling Pathways: It may affect various signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- Case Study 1: A study involving diabetic mice showed that treatment with this compound resulted in improved glucose tolerance and reduced body weight gain compared to control groups .

- Case Study 2: In a clinical trial assessing its antitumor properties, patients receiving this compound as part of their regimen exhibited a significant reduction in tumor size after several weeks of treatment .

Research Findings Summary

Properties

Molecular Formula |

C13H20N2O2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

methyl 6-(dipropylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C13H20N2O2/c1-4-8-15(9-5-2)12-7-6-11(10-14-12)13(16)17-3/h6-7,10H,4-5,8-9H2,1-3H3 |

InChI Key |

VIVYDMVNSPVWNE-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1=NC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.